

A Comparative Guide to Validated Analytical Methods for Dapagliflozin Propanediol Anhydrous

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Compound of Interest		
Compound Name:	Dapagliflozin propanediol	
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This guide provides a detailed comparison of common analytical methods for the quantification of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The accurate and precise measurement of dapagliflozin in bulk drug and pharmaceutical formulations is critical for ensuring quality control and therapeutic efficacy. This document outlines and compares High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry, presenting their respective validation parameters and experimental protocols.

Data Presentation: A Comparative Summary

The performance of various analytical methods is summarized below. These tables provide a clear comparison of key validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.

Table 1: Comparison of HPLC Method Validation Parameters



Parameter	Method 1 (Simultaneous with Metformin)[4]	Method 2 (Simultaneous with Saxagliptin)[5]	Method 3 (API Stability Indicating) [6]
Linearity Range	100–500 μg/mL	100-500 μg/mL	Not Specified
Correlation Coefficient (R ²)	Not Specified	0.9998	0.999
LOD	0.06 μg/mL	3.00 μg/mL	Not Specified
LOQ	0.1855 μg/mL	9.98 μg/mL	Not Specified
Accuracy (% Recovery)	Not Specified	100.72%	Not Specified
Precision (%RSD)	< 2	< 2	< 2

Table 2: Comparison of HPTLC Method Validation Parameters (Simultaneous with Metformin)
[7]

Parameter	Value
Linearity Range	1–10 μ g/spot
Correlation Coefficient (R²)	Not Specified
LOD	0.314 μ g/spot
LOQ	Not Specified
Accuracy (% Recovery)	Not Specified
Precision (%RSD)	Not Specified

Table 3: Comparison of UV-Spectrophotometry Method Validation Parameters



Parameter	Method 1[8]	Method 2[9]
Linearity Range	5–30 μg/mL	5-10 μg/mL
Correlation Coefficient (R²)	0.999	Not Specified
LOD	0.623 μg/mL	Not Specified
LOQ	1.889 μg/mL	Not Specified
Accuracy (% Recovery)	Satisfactory	98-102%
Precision (%RSD)	Within acceptable limits	Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (RP-HPLC)

Objective: To provide a stability-indicating method for the quantification of Dapagliflozin.

- Method 1: Simultaneous Estimation with Metformin[4]
 - Instrumentation: Agilent Tech. Gradient System with an Auto-injector and DAD Detector.
 - Column: Agilent C18 column (4.6 mm × 250 mm; 5 μm particle size).
 - Mobile Phase: A mixture of Methanol and Water (75:25% v/v) with pH adjusted to 3 using
 0.05% Orthophosphoric acid (OPA).
 - Flow Rate: 1 mL/min.
 - Detection Wavelength: 233 nm.
 - Retention Time for Dapagliflozin: 5.099 min.
- Method 2: Simultaneous Estimation with Saxagliptin[5]



- Instrumentation: Waters HPLC 2695 with a UV detector.
- Column: Xterra RP18 (4.6 mm × 150 mm, 5 μm particle size).
- Mobile Phase: An isocratic elution using Acetonitrile and Water (60:40 v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 248 nm.
- Retention Time for Dapagliflozin: 2.091 min.

High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To provide a sensitive and rapid method for the simultaneous determination of Dapagliflozin and Metformin.[7]

- Instrumentation: HPTLC system with a suitable applicator and scanner.
- Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
- Mobile Phase: Acetonitrile, 10% Ammonium Acetate, and Acetic Acid in a ratio of 9:0.9:0.1 (v/v/v).
- Detection: Densitometric scanning at 225 nm.

UV-Spectrophotometry

Objective: To provide a simple and cost-effective method for quantifying Dapagliflozin in bulk and pharmaceutical forms.

- Method 1[8]
 - Instrumentation: UV-Vis spectrophotometer with 1 cm quartz cells.
 - Solvent System: Methanol and Water (15:85 v/v) for stock solution preparation, with subsequent dilutions in distilled water.
 - Maximum Absorbance (λmax): 220 nm.



- \circ Procedure: A stock solution (1000 µg/ml) is prepared and diluted to working solutions within the linearity range of 5–30 µg/ml to measure absorbance.
- Method 2[9]
 - Instrumentation: UV/Vis double beam spectrophotometer (UV-1800, Shimadzu).
 - Solvent: Distilled water.
 - Maximum Absorbance (λmax): 278 nm.
 - \circ Procedure: A stock solution (100 μ g/mL) is prepared in ethanol and then working solutions are made by diluting with distilled water to fall within the 5-10 μ g/mL concentration range for analysis.

Visualizations: Workflows and Pathways

The following diagrams illustrate the analytical workflow and the pharmacological mechanism of action of dapagliflozin.

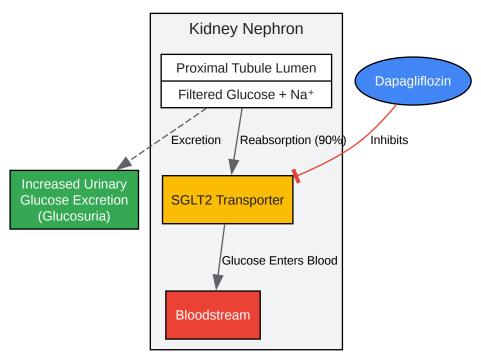


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General Workflow for Analytical Method Validation



Mechanism of Action: Dapagliflozin SGLT2 Inhibition



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Mechanism of Action: Dapagliflozin SGLT2 Inhibition

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